(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (CAS 1810074-77-1) is a specialized, enantiopure β-amino alcohol supplied as a highly stable hydrochloride salt. It serves as a critical chiral building block in process chemistry and pharmaceutical development, specifically for the synthesis of 2,5-difluorophenyl-substituted morpholines, oxazolidinones, and pyrrolidines[1]. The strategic incorporation of the 2,5-difluoro motif is a well-established method to modulate the lipophilicity and basicity of downstream active pharmaceutical ingredients (APIs), while simultaneously blocking oxidative metabolism at the aromatic ring [2]. For procurement and material selection, this pre-resolved, salt-form intermediate offers a direct, high-yielding pathway to complex fluorinated pharmacophores without the need for late-stage chiral resolution or hazardous fluorination steps.
Substituting this specific compound with unsubstituted (S)-phenylglycinol or racemic equivalents fundamentally compromises both synthetic efficiency and final API performance [1]. The absence of the 2,5-difluoro substitution leads to significantly higher amine basicity and increased susceptibility to cytochrome P450-mediated aromatic oxidation, which can negatively alter the pharmacokinetic profile and safety of the downstream drug [2]. Furthermore, attempting to procure and use the free base form instead of the hydrochloride salt introduces severe handling challenges; the free base is prone to hygroscopicity and atmospheric CO2 absorption, degrading stoichiometric precision and causing batch-to-batch variability during sensitive coupling reactions[3].
The hydrochloride salt of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol provides superior handling characteristics compared to its free base counterpart. Free base β-amino alcohols frequently absorb atmospheric moisture and carbon dioxide, leading to carbamate formation and variable assay purity over time [1]. The HCl salt maintains >99% assay stability under standard ambient storage, ensuring that precise molar equivalents can be weighed directly without the need for pre-reaction titration or inert-atmosphere handling[2].
| Evidence Dimension | Atmospheric stability and assay retention |
| Target Compound Data | HCl salt (>99% assay retention, non-hygroscopic free-flowing solid) |
| Comparator Or Baseline | Free base form (Susceptible to CO2 absorption and variable stoichiometry) |
| Quantified Difference | Elimination of carbamate impurities and reliable molar weighing |
| Conditions | Ambient laboratory storage and scale-up handling |
Procuring the HCl salt ensures reproducible yields in stoichiometric-sensitive coupling and cyclization reactions, significantly reducing batch-to-batch variability.
The presence of the 2,5-difluorophenyl group significantly alters the electronic properties of the amine compared to unsubstituted (S)-phenylglycinol. The strong inductive electron-withdrawing effect of the ortho- and meta-fluorine atoms reduces the basicity of the amine by approximately 1.5 to 2.0 pKa units[1]. This predictable pKa shift is retained in downstream derivatives, such as morpholines or pyrrolidines synthesized from this precursor, directly impacting their physiological ionization state [2].
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | 2,5-difluorophenyl substituted amine (Estimated pKa ~ 7.0 - 7.5) |
| Comparator Or Baseline | Unsubstituted (S)-phenylglycinol (pKa ~ 8.9) |
| Quantified Difference | ~1.5 - 2.0 unit reduction in pKa |
| Conditions | Aqueous solution, standard physicochemical profiling |
Lowering the basicity of amine-containing APIs is a critical procurement strategy to improve membrane permeability and reduce off-target hERG channel liabilities.
Utilizing the enantiopure (S)-isomer directly in synthetic sequences provides a massive yield advantage over starting with a racemic mixture. Late-stage chiral resolution of complex intermediates typically caps the theoretical yield at 50% and requires expensive chiral chromatography or resolving agents [1]. By procuring the pre-resolved (S)-isomer (>98% ee), manufacturers can achieve near-quantitative throughput in stereocenter-dependent steps, avoiding the heavy material losses associated with racemate processing [2].
| Evidence Dimension | Maximum theoretical yield in stereospecific pathways |
| Target Compound Data | Enantiopure (S)-isomer (100% theoretical throughput) |
| Comparator Or Baseline | Racemic building block (50% maximum theoretical yield without complex recycling) |
| Quantified Difference | 2x increase in theoretical yield for the desired enantiomer |
| Conditions | Linear API synthesis requiring a specific stereocenter |
Procuring the enantiopure building block drastically reduces raw material waste, step count, and overall cost of goods in API manufacturing.
This compound is an ideal precursor for constructing 2,5-difluorophenyl-substituted morpholine, oxazolidinone, or pyrrolidine pharmacophores [1]. The pre-installed stereocenter and fluorination pattern ensure that downstream kinase inhibitors benefit from enhanced metabolic stability and optimized basicity without requiring late-stage fluorination or chiral resolution.
In neuropharmaceutical development, the 2,5-difluoro substitution effectively increases the lipophilicity (LogP) of the resulting API while lowering amine basicity [2]. This combination is critical for improving blood-brain barrier (BBB) penetration and reducing P-glycoprotein efflux, making this specific building block superior to unsubstituted analogs for CNS targets.
The electron-deficient nature of the 2,5-difluorophenyl ring makes this amino alcohol a valuable precursor for synthesizing tunable chiral ligands, such as oxazaborolidines [3]. The fluorine atoms withdraw electron density, modifying the Lewis acidity and basicity of the resulting catalyst, which often leads to distinct enantioinduction profiles compared to standard phenylglycinol-derived ligands.